Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate
Description
Properties
CAS No. |
4595-66-8 |
|---|---|
Molecular Formula |
C7H12O6S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate |
InChI |
InChI=1S/C7H12O6S2/c1-13-7(8)5-15(11,12)6-2-3-14(9,10)4-6/h6H,2-5H2,1H3 |
InChI Key |
BXIOUILWECCHQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonation-Esterification Sequential Reactions
Starting Materials and Reaction Overview
The most widely documented method involves a two-step sequence:
- Sulfonation of 1,1-dioxothiolan-3-yl mercaptan to form the sulfonyl chloride intermediate.
- Esterification with methyl acetate under basic conditions.
Step 1: Sulfonation of 1,1-Dioxothiolan-3-yl Mercaptan
The thiol group in 1,1-dioxothiolan-3-yl mercaptan reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 1,1-dioxothiolan-3-ylsulfonyl chloride.
Reaction Conditions:
- Temperature: 0–5°C (exothermic reaction controlled via ice bath).
- Solvent: Anhydrous dichloromethane.
- Molar ratio: 1:1.2 (thiol:ClSO₃H).
- Yield: 85–92%.
Step 2: Esterification with Methyl Acetate
The sulfonyl chloride intermediate reacts with methyl acetate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base:
Reaction Conditions:
- Temperature: Room temperature (20–25°C).
- Solvent: Tetrahydrofuran (THF).
- Molar ratio: 1:1.5 (sulfonyl chloride:methyl acetate).
- Catalyst: 5 mol% DMAP.
- Base: 2 equivalents TEA.
- Yield: 78–84%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Purity (HPLC) | ≥98% |
| Byproducts | <2% sulfonic acid derivatives |
One-Pot Synthesis Using Silica-Supported Catalysts
Catalytic System and Mechanism
A modified approach employs NaH₂PO₄/SiO₂ as a heterogeneous catalyst for a one-pot synthesis. This method combines sulfonation and esterification in a single reactor, reducing purification steps.
Reaction Pathway:
- In situ Generation of Sulfonyl Chloride:
- 1,1-Dioxothiolan-3-yl mercaptan + ClSO₃H → Sulfonyl chloride.
- Esterification with Methanol:
Conditions:
- Temperature: 260°C (gas phase).
- Catalyst Loading: 5 wt% NaH₂PO₄/SiO₂.
- Molar Ratio: 1:1.3 (thiol:ClSO₃H).
- Yield: 88–91%.
Advantages:
- Reduced reaction time (6–8 hours).
- Catalyst reusability (≥5 cycles with <5% activity loss).
Limitations:
Alternative Route via Nucleophilic Substitution
Reaction of 3-Mercapto-1,1-dioxothiolane with Methyl Chloroacetate
This method avoids sulfonyl chloride intermediates by directly coupling 3-mercapto-1,1-dioxothiolane with methyl chloroacetate:
Reaction Scheme:
$$ \text{3-Mercapto-1,1-dioxothiolane + Methyl Chloroacetate} \xrightarrow{\text{Base}} \text{Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate} $$
Conditions:
- Base: Triethylamine (2.2 equivalents).
- Solvent: Acetonitrile.
- Temperature: Reflux (82°C).
- Time: 24 hours.
- Yield: 70–75%.
Side Reactions:
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiolane derivatives
Substitution: Amides or esters, depending on the nucleophile used
Scientific Research Applications
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is most directly comparable to other sulfonyl- or sulfonate-containing esters. Below is a detailed analysis of structurally related compounds, supported by available
Methyl phenylsulfonylacetate (CAS: 34097-60-4)
- Molecular Formula : C₉H₁₀O₄S
- Molecular Weight : 214.24 g/mol (calculated)
- Structure : Features a phenylsulfonyl group attached to the acetate ester, contrasting with the sulfolane ring in Methyl 2-(1,1-dioxothiolan-3-yl)acetate.
- Key Differences :
- Polarity : The sulfolane ring in Methyl 2-(1,1-dioxothiolan-3-yl)acetate enhances polarity and water solubility compared to the lipophilic phenyl group in Methyl phenylsulfonylacetate.
- Reactivity : The electron-withdrawing sulfolane group may stabilize adjacent reactive sites, whereas the phenylsulfonyl group could participate in π-π stacking interactions .
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)
- Molecular Formula : C₁₀H₆K₂O₇S₂
- Molecular Weight : 376.39 g/mol
- Structure : A sulfonate salt with a naphthalene backbone, differing significantly from the ester-based sulfolane compound.
- Applications : Used in dyes, surfactants, or analytical chemistry due to its strong sulfonic acid groups .
- Key Differences :
(S)-Methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate (KOK1101)
- Molecular Formula: C₁₈H₁₅NO₅
- Structure: Contains a phthalimide-protected hydroxyl group and a phenylpropanoate ester, distinct from the sulfolane-acetate framework.
- Applications : Reported in synthetic pathways for chiral intermediates, highlighting its role in asymmetric synthesis .

- Key Differences :
Data Table: Comparative Analysis
Research Limitations and Notes
- Discrepancy in Compound Name : The query specifies "Methyl 2-(1,1-dioxothiolan-3-yl)sulfonyl acetate," but the evidence refers to "Methyl 2-(1,1-dioxothiolan-3-yl)acetate ." The latter is assumed to be the subject due to data availability .
- Scope of Comparison: Limited to compounds within the provided evidence. Broader comparisons (e.g., aliphatic sulfonates) require additional data.
- Safety Data : Detailed toxicity or handling protocols are absent in the evidence; users should consult full MSDS documents.
Biological Activity
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a sulfonyl group attached to a dioxothiolan ring. The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with methyl acetate under controlled conditions.
Synthetic Route
The synthesis can be outlined as follows:
- Starting Materials : Thiolane derivatives and methyl acetate.
- Reagents : Acid catalysts or bases may be used to facilitate the reaction.
- Conditions : The reaction is usually carried out under reflux conditions for several hours.
- Purification : The crude product is purified using chromatography techniques.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | |
| Ascorbic Acid | 20 | |
| Quercetin | 30 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, such as carrageenan-induced paw edema, it has shown significant reductions in swelling and pain.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving Swiss mice, administration of this compound led to:
- Reduction in Paw Edema : Decreased by approximately 40% compared to control groups.
- Histopathological Analysis : Showed reduced inflammatory cell infiltration in treated groups.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-α and IL-6 in treated tissues.
- Scavenging Reactive Oxygen Species (ROS) : It effectively neutralizes ROS, thereby mitigating oxidative damage.
- Interaction with Enzymes : Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways related to inflammation and oxidative stress.
Pharmacological Applications
Given its biological activity, this compound holds promise for therapeutic applications in:
- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
- Neurodegenerative Disorders : Due to its antioxidant properties that may protect neuronal cells from oxidative stress.
Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:
- Clinical Trials : To assess efficacy and safety in human populations.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced activity and reduced side effects.
Q & A
Q. What are the standard synthetic protocols for Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate?
The synthesis typically involves reacting 3-aminothiolane derivatives with carbon disulfide (CS₂) in ethanol under controlled conditions. Key steps include:
- Amine Activation : 3-Aminothiolane is treated with NH₄OH and CaO to generate the reactive amine intermediate .
- Dithiocarbamate Formation : CS₂ and KOH are introduced in ethanol, maintaining temperatures between 10–15°C to precipitate the dithiocarbamate salt .
- Purification : Filtration, solvent evaporation, and recrystallization in ethanol yield >90% purity. Potentiometric and iodometric titrations ensure stoichiometric accuracy .
Q. How is the purity and structural integrity of the compound assessed?
Methodologies include:
- Spectroscopy : ¹H-NMR (e.g., δ 2.35 ppm for CH₂ groups) and IR (e.g., 1518 cm⁻¹ for C=S stretching) confirm structural motifs .
- Chromatography : GLC with Carbowax 1500 columns resolves impurities like sulfolane derivatives .
- Titration : HClO₄ in acetic acid quantifies amine content, while iodometric titration validates dithiocarbamate concentration .
Q. What are the key physicochemical properties critical for experimental design?
Critical parameters include:
- Molecular Weight : ~285 g/mol (analogous to ethyl 2-(4-acetamidophenyl)sulfonylacetate) .
- Solubility : Ethanol and DMF are preferred due to reagent stability; aprotic solvents risk side reactions .
- Thermal Stability : Melting points (~196–200°C for dithiocarbamates) guide reaction temperature limits .
Advanced Research Questions
Q. What solvent systems optimize synthesis yield and purity?
Solvent selection balances dielectric permittivity and base stability:
- Ethanol : Optimal for KOH solubility and suppressing side reactions (e.g., isocyanate formation). Yields reach 91% .
- DMF-Ethanol Mixtures : Enhance reactivity but require rigorous moisture control to avoid hydrolysis .
- Aprotic Solvents : Limited utility due to poor KOH solubility and solvent degradation in alkaline media .
Q. How do mechanistic studies resolve contradictions in base catalysis roles during synthesis?
Kinetic analyses reveal:
- Non-Catalytic Pathway : Ethylate ions (C₂H₅O⁻) minimally contribute to dithiocarbamate formation, contradicting prior claims .
- Amine Excess Requirement : [CS₂] >> [RNH₂] >> [C₂H₅O⁻] suppresses competing reactions (e.g., CS₂ solvolysis) .
- Piperidine Exception : Base catalysis enhances reactivity 10⁸-fold in specific amines, highlighting substrate-dependent mechanisms .
Q. How to address discrepancies in spectroscopic data interpretation?
Strategies include:
- Cross-Validation : Correlate NMR δ 5.07 ppm (3-CH) with IR 1321 cm⁻¹ (S=O stretching) to confirm sulfonyl groups .
- Titration Calibration : Resolve ambiguities in NH proton signals (δ 8.36 ppm) via HClO₄ titration .
- Computational Modeling : Use PubChem-derived InChI descriptors (e.g., InChI=1S/C7H8O3S...) to predict spectral profiles .
Q. What computational methods predict the compound’s reactivity and stability?
Approaches include:
- DFT Calculations : Model sulfonylacetate resonance stabilization and nucleophilic attack sites .
- PubChem Data : Leverage exact mass (246.025 g/mol) and PSA (97.92 Ų) to predict solubility and bioavailability .
- Mechanistic Simulations : Replicate solvent effects on reaction rates using dielectric permittivity parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

